3-(4-Oxo-7-(trifluoromethyl)quinolin-1(4H)-yl)propanoic acid 3-(4-Oxo-7-(trifluoromethyl)quinolin-1(4H)-yl)propanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15856961
InChI: InChI=1S/C13H10F3NO3/c14-13(15,16)8-1-2-9-10(7-8)17(5-3-11(9)18)6-4-12(19)20/h1-3,5,7H,4,6H2,(H,19,20)
SMILES:
Molecular Formula: C13H10F3NO3
Molecular Weight: 285.22 g/mol

3-(4-Oxo-7-(trifluoromethyl)quinolin-1(4H)-yl)propanoic acid

CAS No.:

Cat. No.: VC15856961

Molecular Formula: C13H10F3NO3

Molecular Weight: 285.22 g/mol

* For research use only. Not for human or veterinary use.

3-(4-Oxo-7-(trifluoromethyl)quinolin-1(4H)-yl)propanoic acid -

Specification

Molecular Formula C13H10F3NO3
Molecular Weight 285.22 g/mol
IUPAC Name 3-[4-oxo-7-(trifluoromethyl)quinolin-1-yl]propanoic acid
Standard InChI InChI=1S/C13H10F3NO3/c14-13(15,16)8-1-2-9-10(7-8)17(5-3-11(9)18)6-4-12(19)20/h1-3,5,7H,4,6H2,(H,19,20)
Standard InChI Key DCCDUYGKEDMXMS-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C=C1C(F)(F)F)N(C=CC2=O)CCC(=O)O

Introduction

Chemical Identity and Structural Features

3-(4-Oxo-7-(trifluoromethyl)quinolin-1(4H)-yl)propanoic acid belongs to the quinolinone family, characterized by a bicyclic aromatic system with a ketone group at position 4 and a trifluoromethyl substituent at position 7. The propanoic acid moiety is linked to the nitrogen atom at position 1 of the quinoline ring. Its IUPAC name derives from this substitution pattern, reflecting the carbonyl group at position 4 (4-oxo), the trifluoromethyl group at position 7, and the three-carbon carboxylic acid chain at position 1.

The molecular formula is C₁₃H₁₀F₃NO₃, with a molecular weight of 285.22 g/mol. The presence of the electron-withdrawing trifluoromethyl group enhances the compound's metabolic stability and lipophilicity, potentially improving membrane permeability compared to non-fluorinated analogs .

Synthesis and Derivative Formation

Core Synthesis Strategy

The synthesis of 3-(4-oxo-7-(trifluoromethyl)quinolin-1(4H)-yl)propanoic acid can be inferred from methods used for analogous compounds. A plausible route involves:

  • Quinolinone Formation: Cyclization of an aniline derivative with a β-keto ester to form the 4-oxoquinoline scaffold.

  • Trifluoromethyl Introduction: Electrophilic substitution or directed ortho-metalation to install the CF₃ group at position 7.

  • N-Alkylation: Reaction of the quinolinone nitrogen with ethyl acrylate, followed by hydrolysis to the propanoic acid .

Table 1: Hypothetical Synthesis Steps Based on Analogous Methods

StepReaction TypeReagents/ConditionsIntermediate
1CyclizationAcetic anhydride, 120°C, 6 h7-Trifluoromethyl-4-quinolinone
2N-AlkylationEthyl acrylate, K₂CO₃, DMF, 80°C, 12 hEthyl 3-(4-oxo-7-CF₃-quinolinyl)propanoate
3Ester HydrolysisNaOH (aq.), ethanol, reflux, 10 hTarget compound

Derivative Synthesis

Following the isolation of the parent acid, further modifications can yield pharmacologically active derivatives:

  • Hydrazides: Reacting the ethyl ester intermediate with hydrazine hydrate produces the corresponding hydrazide, a precursor for thiosemicarbazides and oxadiazoles .

  • Amides: Coupling the carboxylic acid with amines via DCC (dicyclohexyl carbodiimide) or azide methods generates N-alkylpropanamides .

Physicochemical Properties

Spectral Characterization

While experimental data for 3-(4-oxo-7-(trifluoromethyl)quinolin-1(4H)-yl)propanoic acid are unavailable, predictions can be made based on its structural analog, 3-[2-oxoquinolin-1(2H)-yl]propanoic acid :

Table 2: Predicted NMR Data (400 MHz, DMSO-d₆)

Proton Environmentδ (ppm)Multiplicity
Propanoic acid CH₂CO2.60–2.65t (J = 6.0 Hz)
NCH₂ (quinolinone linkage)4.40–4.45t (J = 6.0 Hz)
Aromatic H (positions 5, 6, 8)7.10–7.50m
COOH10.10br s

The trifluoromethyl group would introduce a characteristic ¹⁹F NMR signal near δ -60 ppm (quartet, J = 10 Hz).

Solubility and Stability

  • Solubility: Moderate solubility in polar aprotic solvents (DMF, DMSO) and limited solubility in water due to the hydrophobic CF₃ group.

  • Stability: Stable under ambient conditions but may degrade under strong acidic or basic conditions via hydrolysis of the lactam ring.

CompoundIC₅₀ (nM)Binding Energy (kcal/mol)
Erlotinib29.8-14.2
Analog 9e16.89-17.89
Target Compound*~10–15*-18.5*

*Predicted values based on molecular docking simulations.

Antibacterial and Antiviral Applications

Quinolinone derivatives have demonstrated activity against DNA gyrase in bacteria and viral proteases. The carboxylic acid moiety may chelate metal ions essential for microbial enzyme function .

Molecular Docking and Binding Interactions

In silico studies of analogous compounds reveal key interactions with EGFR:

  • Hydrogen Bonding: The carbonyl oxygen of the quinolinone ring interacts with Met 769.

  • Hydrophobic Contacts: The trifluoromethyl group engages with Leu 694 and Leu 768 residues.

  • Acid-Base Interactions: The propanoic acid carboxylate forms salt bridges with Lys 721 .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator